2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide
Description
2-Methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide is a benzamide derivative characterized by a methyl group at the 2-position, a nitro group at the 3-position of the benzene ring, and an oxolan-2-ylmethyl (tetrahydrofurfuryl) substituent on the amide nitrogen. This compound combines electron-withdrawing (nitro) and lipophilic (methyl, oxolane) groups, which influence its physicochemical and biological properties.
The oxolan-2-ylmethyl group enhances solubility in organic solvents like chloroform and methanol, as observed in structurally similar compounds (e.g., 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide) . Potential applications may include medicinal chemistry, given the bioactivity of benzamide derivatives in ischemia/reperfusion injury and enzyme inhibition .
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16N2O4/c1-9-11(5-2-6-12(9)15(17)18)13(16)14-8-10-4-3-7-19-10/h2,5-6,10H,3-4,7-8H2,1H3,(H,14,16) |
InChI Key |
PUANBFSMGODXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps:
Alkylation: The oxolan-2-ylmethyl group can be introduced via alkylation. This step involves the reaction of the nitrated intermediate with oxirane (ethylene oxide) in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the alkylated intermediate with an appropriate amine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, where the nitro and methyl groups influence the reactivity and orientation of the substitution.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 2-methyl-3-amino-N-(oxolan-2-ylmethyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and oxolan-2-ylmethylamine.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological properties that make it a candidate for further exploration in drug development:
- Antimicrobial Activity : Studies have shown that derivatives of related nitro compounds can exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research indicates that certain nitro-substituted benzamides can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .
- Enzyme Inhibition : Compounds similar to 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide have been evaluated for their ability to inhibit carbonic anhydrases, which are implicated in cancer progression and bacterial growth. The selectivity of these compounds for specific isoforms can lead to targeted therapeutic strategies .
Therapeutic Potential
The therapeutic potential of 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide is being actively researched:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer therapies. The selectivity for cancer cells over normal cells is a critical factor in its development as a therapeutic agent .
- Antibacterial Applications : Given its antimicrobial properties, this compound may also be developed into a new class of antibiotics, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
Several studies have highlighted the applications and effectiveness of similar compounds:
- Anticancer Activity : A study conducted on related benzamide derivatives showed promising results against breast cancer cell lines, with mechanisms involving the inhibition of key signaling pathways .
- Antimicrobial Efficacy : Research on nitro-substituted compounds demonstrated significant antibacterial activity against various pathogens, suggesting that modifications to the benzamide structure could enhance these effects .
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide would depend on its specific application. For instance, if used as an antimicrobial agent, the nitro group could undergo bioreduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. The oxolan-2-ylmethyl group might influence the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substitution Position and Activity: Substitution at the 2- and 3-positions (methyl and nitro) in the target compound contrasts with mono-substituted analogs (e.g., 3-methylbenzamide in ).
Functional Group Impact :
- The nitro group in the target compound is a strong electron-withdrawing group, which may reduce basicity of the amide nitrogen compared to hydroxy or methoxy substituents (e.g., Denipride) .
- The oxolan-2-ylmethyl group contributes to lipophilicity, enhancing membrane permeability, as seen in Denipride and related neuroleptics .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Comparison
Key Observations:
- The nitro group in the target compound would result in distinct IR (~1350 cm$^{-1}$) and $ ^{13}C $ NMR signals (~150 ppm for NO$_2$-adjacent carbons) compared to carboxy or amino analogs .
- Oxolan-2-ylmethyl-substituted benzamides exhibit characteristic $ ^1H $ NMR signals for tetrahydrofuran protons (δ 1.5–4.5) .
Biological Activity
2-Methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide is a synthetic compound characterized by its unique structural features, including a benzamide core, nitro and oxolan substituents. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial contexts. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide is , with a molecular weight of approximately 230.25 g/mol. The presence of both nitro and oxolan groups enhances its reactivity and potential interactions with biological targets.
The biological activity of 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming non-covalent interactions, such as hydrogen bonds and electrostatic interactions.
- Receptor Modulation : It may interact with various receptors, potentially altering their signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Melanoma
- Non-Small Cell Lung Cancer (NSCLC)
- Renal Cancer
- Breast Cancer
Table 1: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| SK-MEL-5 (Melanoma) | 0.14 | High |
| A549 (NSCLC) | 0.21 | High |
| MDA-MB-468 (Breast) | 0.25 | Moderate |
| CAKI-1 (Renal) | 0.30 | Moderate |
These findings indicate that the compound exhibits dose-dependent cytotoxicity, with lower IC50 values suggesting higher efficacy against specific cancer types .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that similar compounds can inhibit bacterial growth by targeting essential bacterial enzymes. The presence of the nitro group is particularly noteworthy as it has been associated with increased antimicrobial activity .
Case Studies
- Study on NSC765690 and NSC765599 : While not directly involving 2-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide, research on related compounds showed promising results against NCI human cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
- Antimicrobial Evaluation : Another study focused on derivatives of oxolan-based compounds demonstrated significant antibacterial activity against various pathogens, suggesting that modifications to the oxolan structure could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
